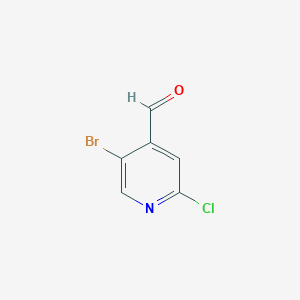

5-BROMO-2-CHLOROISONICOTINALDEHYDE

Description

The exact mass of the compound 5-Bromo-2-chloropyridine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFXBKNQAAQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697414 | |

| Record name | 5-Bromo-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-23-4 | |

| Record name | 5-Bromo-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloroisonicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloroisonicotinaldehyde, also known as 5-bromo-2-chloropyridine-4-carbaldehyde, is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring an aldehyde group and two distinct halogen atoms (bromine and chlorine) on a pyridine ring, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of its chemical and physical properties, predicted spectroscopic data, key chemical reactions, and its emerging role in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

Chemical Identity and Physical Properties

This compound is a solid, typically appearing as a pale yellow substance.[1] Its fundamental identifiers and key physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-chloropyridine-4-carbaldehyde | |

| Synonyms | This compound | [2] |

| CAS Number | 1060802-23-4 | [2] |

| Molecular Formula | C₆H₃BrClNO | [2] |

| Molecular Weight | 220.45 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 63-68 °C | [2] |

| Storage Temperature | -20°C | [2] |

Spectroscopic Profile (Predicted)

While a publicly available, peer-reviewed full spectroscopic dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from closely related structural isomers.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield singlet for the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.1 | Singlet | Aldehyde proton (-CHO) |

| ~8.9 | Singlet | Pyridine H-6 |

| ~8.0 | Singlet | Pyridine H-3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are predictions. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde C=O |

| ~152 | Pyridine C-2 (attached to Cl) |

| ~150 | Pyridine C-6 |

| ~140 | Pyridine C-4 (attached to CHO) |

| ~126 | Pyridine C-3 |

| ~122 | Pyridine C-5 (attached to Br) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and C-H, C=N, and C-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~1710-1730 | C=O stretch (aldehyde) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1550-1600 | C=N and C=C stretch (pyridine ring) |

| ~1100-1200 | C-Cl stretch |

| ~1000-1100 | C-Br stretch |

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] Fragmentation will likely involve the loss of the aldehyde group (CHO) or the halogen atoms.[6]

| m/z Value | Interpretation |

| 219/221/223 | Molecular ion [M]⁺ |

| 190/192/194 | [M-CHO]⁺ |

| 141/143 | [M-Br]⁺ |

| 184/186 | [M-Cl]⁺ |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the C-Br bond, and the C-Cl bond. This allows for a range of selective chemical transformations.

Caption: Key reaction pathways of this compound.

Reactions of the Aldehyde Group

The aldehyde functional group is susceptible to a wide range of standard transformations, including:

-

Nucleophilic addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig reaction: Conversion to alkenes.

-

Reductive amination: Formation of amines.

-

Oxidation: Conversion to the corresponding carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine substituents provide handles for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, allowing for selective functionalization.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups, typically at the 5-position.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Synthesis

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[10] The pyridine scaffold is a common motif in many biologically active compounds, and the ability to selectively introduce substituents at three different positions allows for the rapid generation of diverse chemical libraries for screening.

While specific examples of its use in late-stage drug candidates are not widely published, its structural motifs are present in various classes of compounds. For instance, substituted pyridines are central to numerous kinase inhibitors, and the ability to perform selective cross-coupling reactions is a key strategy in the synthesis of these molecules.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

Hazard Identification[3]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1]

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[1]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is at -20°C.[2]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its three distinct reactive sites—the aldehyde, the bromo group, and the chloro group—offer chemists a versatile platform for the construction of complex molecular architectures. While detailed, publicly available experimental data is somewhat limited, its chemical properties and reactivity can be reliably predicted, making it a valuable tool for researchers and drug development professionals. As the demand for novel, highly substituted heterocyclic compounds continues to grow, the utility of intermediates like this compound is likely to increase.

References

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Gesher. (2025, October 29). The Chemical Properties and Applications of this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem. 87(5):2559-2568. doi: 10.1021/acs.joc.1c02507.

- Fisher Scientific. (2009, June 9). Safety Data Sheet.

-

University College London. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from a representative article on Suzuki-Miyaura coupling.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

-

Modgraph. (n.d.). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Gesher. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

University of Wisconsin-Madison. (n.d.). NMR Chart. Retrieved from [Link]

-

Active Biopharma Corp. (n.d.). This compound|1060802-23-4. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloropyridine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Bromo-2-chloropyridine-4-carboxaldehyde 97 1060802-23-4 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. raco.cat [raco.cat]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloroisonicotinaldehyde

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Bromo-2-chloroisonicotinaldehyde, a halogenated pyridine derivative, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring an aldehyde functionality alongside bromine and chlorine atoms on a pyridine ring, presents a compelling case study for the application of modern spectroscopic techniques in structure elucidation. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning employed to confirm the structure of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, not merely as procedural steps, but as a logical, self-validating workflow for structural confirmation.

Physicochemical Properties and Molecular Structure

A foundational understanding of the target molecule's basic characteristics is paramount before embarking on a detailed spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO | |

| Molecular Weight | 220.45 g/mol | |

| CAS Number | 1060802-23-4 | |

| Appearance | Pale yellow solid | |

| Melting Point | 63-68 °C |

The hypothesized structure, which we will systematically confirm, is presented below with conventional atom numbering for unambiguous spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis: A Multi-faceted Approach

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.05 | Singlet | 1H | Aldehyde proton (-CHO) |

| 8.80 | Singlet | 1H | Aromatic proton (H-6) |

| 8.15 | Singlet | 1H | Aromatic proton (H-3) |

Interpretation:

-

The Aldehyde Proton (δ 10.05): The signal at a significantly downfield chemical shift of 10.05 ppm is highly characteristic of an aldehyde proton.[2] Its deshielded nature is due to the anisotropic effect of the carbonyl group and the electron-withdrawing character of the oxygen atom. The singlet multiplicity indicates that there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

-

The Aromatic Protons (δ 8.80 and δ 8.15): The two signals in the aromatic region (typically 7-9 ppm) correspond to the two protons on the pyridine ring. Their singlet multiplicity is a key piece of evidence. In the proposed structure, H-3 and H-6 are not adjacent to any other protons, hence they appear as singlets. The downfield chemical shifts are consistent with protons on an electron-deficient pyridine ring, further deshielded by the electron-withdrawing halogen and aldehyde substituents. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield, thus the signal at 8.80 ppm is assigned to H-6.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms (e.g., carbonyl, aromatic, alkyl).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 190.5 | C-4 (Aldehyde C=O) | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| 155.0 | C-2 (C-Cl) | Downfield shift due to the direct attachment of the electronegative chlorine atom. |

| 152.0 | C-6 (Ar-C-H) | Aromatic carbon adjacent to the nitrogen atom, resulting in a downfield shift. |

| 145.0 | C-4 (Ar-C-CHO) | Quaternary carbon attached to the aldehyde group. |

| 125.0 | C-5 (C-Br) | Chemical shift is influenced by the attached bromine atom. |

| 122.0 | C-3 (Ar-C-H) | Aromatic carbon shielded relative to C-6. |

Interpretation:

-

Carbonyl Carbon (δ 190.5): This downfield signal is unequivocally assigned to the aldehyde carbonyl carbon.

-

Aromatic Carbons: The remaining five signals in the aromatic region (δ 120-160 ppm) correspond to the carbons of the pyridine ring. The distinct chemical shifts confirm the asymmetry of the substitution pattern. The carbon bearing the chlorine (C-2) is significantly deshielded due to the electronegativity of chlorine. Similarly, the carbon adjacent to the nitrogen (C-6) is also shifted downfield. The remaining signals are assigned based on established substituent effects in pyridine rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

-

Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum Data (EI)

| m/z | Assignment | Interpretation |

| 220, 222, 224 | [M]⁺ | Molecular ion peak cluster |

| 191, 193, 195 | [M-CHO]⁺ | Loss of the formyl radical |

| 141, 143 | [M-Br]⁺ | Loss of a bromine radical |

| 112 | [M-Br-CHO]⁺ | Subsequent loss of the formyl radical from the [M-Br]⁺ ion |

| 86 | [M-Br-Cl]⁺ | Loss of both halogen radicals |

Interpretation:

-

Molecular Ion Peak Cluster (m/z 220, 222, 224): The presence of a cluster of peaks for the molecular ion is a definitive indicator of the presence of halogens.[4]

-

Chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).

-

Bromine has two common isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%).

-

The combination of one chlorine and one bromine atom results in a characteristic M⁺, M+2, and M+4 peak cluster with an approximate intensity ratio of 3:4:1, which is consistent with the predicted data. This provides strong evidence for the elemental composition of the molecule.

-

-

Fragmentation Pattern: The fragmentation pattern offers further structural confirmation.

-

Loss of the Formyl Radical ([M-CHO]⁺): The peak cluster at m/z 191, 193, and 195 corresponds to the loss of the formyl radical (•CHO, 29 Da). This is a common fragmentation pathway for aldehydes.

-

Loss of Halogens: The loss of a bromine radical (m/z 141, 143) and a chlorine radical from the molecular ion are also observed, consistent with the presence of these halogens.

-

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted FTIR Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H aromatic stretch |

| ~2850 | C-H aldehyde stretch |

| ~1710 | C=O aldehyde stretch |

| ~1550, 1470, 1380 | C=C and C=N aromatic ring stretches |

| ~1100 | C-Cl stretch |

| ~680 | C-Br stretch |

Interpretation:

-

Aldehyde Group: The strong absorption at ~1710 cm⁻¹ is characteristic of a carbonyl (C=O) stretch of an aldehyde. The presence of a C-H stretch at ~2850 cm⁻¹ further confirms the aldehyde functionality.

-

Aromatic Ring: The C-H stretching vibration at ~3050 cm⁻¹ and the series of absorptions between 1380-1550 cm⁻¹ are indicative of an aromatic ring, in this case, the pyridine ring.

-

Halogen-Carbon Bonds: The absorptions in the lower frequency region at ~1100 cm⁻¹ and ~680 cm⁻¹ are consistent with C-Cl and C-Br stretching vibrations, respectively.

Conclusion: A Cohesive Structural Narrative

The structure of this compound is unequivocally confirmed through the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating and cohesive narrative. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, including the key aldehyde functionality and the substitution pattern on the pyridine ring. Mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic pattern for bromine and chlorine, while its fragmentation pattern corroborates the presence of the aldehyde group and halogens. Finally, FTIR spectroscopy provides a rapid and definitive identification of the key functional groups. This multi-technique approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the foundational accuracy of molecular structure upon which all further scientific inquiry is built.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 4, 2026, from [Link]

-

NMRDB. (n.d.). Predict 1H NMR. Retrieved January 4, 2026, from [Link]

-

MetFrag. (n.d.). MetFrag In Silico Fragmentation. Retrieved January 4, 2026, from [Link]

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved January 4, 2026, from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloroisonicotinaldehyde

Introduction: The Strategic Importance of 5-Bromo-2-chloroisonicotinaldehyde in Modern Drug Discovery

This compound, a halogenated pyridine aldehyde, is a pivotal building block in the landscape of medicinal chemistry and drug development.[1] Its unique trifunctionalized structure—featuring a reactive aldehyde, a bromine atom, and a chlorine atom on a pyridine core—offers a versatile platform for the synthesis of complex molecular architectures. The aldehyde group readily participates in nucleophilic additions and reductive aminations, while the two distinct halogen atoms allow for selective, site-specific cross-coupling reactions. This multi-faceted reactivity makes it an invaluable intermediate in the synthesis of novel therapeutic agents, particularly in the realms of oncology, neurodegenerative diseases, and infectious diseases. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this important molecule, drawing upon established chemical principles and related literature.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1060802-23-4 | [1][2][3][4] |

| Molecular Formula | C6H3BrClNO | [1][2][4] |

| Molecular Weight | 220.45 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 63-68 °C | |

| Purity | Typically ≥97% | [1] |

Proposed Synthesis Pathway: A Multi-step Approach

While a single, universally adopted synthesis for this compound is not extensively documented in publicly available literature, a logical and efficient pathway can be constructed based on well-established transformations in pyridine chemistry. The proposed pathway commences with a commercially available starting material and proceeds through a series of regioselective halogenations and a final oxidation to yield the target aldehyde.

Figure 1: Proposed multi-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Protection of the Aldehyde Group

The initial step involves the protection of the aldehyde functionality in the starting material, 2-chloropyridine-4-carboxaldehyde, to prevent its oxidation or unwanted side reactions during the subsequent bromination step. The formation of a cyclic acetal using ethylene glycol is a common and effective strategy.

Protocol:

-

To a solution of 2-chloropyridine-4-carboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).

-

Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-(1,3-dioxolan-2-yl)pyridine, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

With the aldehyde group protected, the pyridine ring can be selectively brominated at the 5-position. The electron-withdrawing nature of the chlorine atom and the protected aldehyde group directs the electrophilic substitution to this position.

Protocol:

-

To a solution of 2-chloro-4-(1,3-dioxolan-2-yl)pyridine (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-chloro-4-(1,3-dioxolan-2-yl)pyridine.

Step 3: Deprotection to Yield the Final Product

The final step is the deprotection of the acetal to regenerate the aldehyde functionality. This is typically achieved by acidic hydrolysis.

Protocol:

-

Dissolve 5-bromo-2-chloro-4-(1,3-dioxolan-2-yl)pyridine (1 equivalent) in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

Causality and Experimental Choices

-

Choice of Starting Material: 2-Chloropyridine-4-carboxaldehyde is a readily available and cost-effective starting material that already possesses two of the required functional groups in the correct relative positions.

-

Protection Strategy: The acetal protection is chosen due to its stability under the strongly acidic conditions of the bromination step and its straightforward removal under milder acidic conditions.

-

Brominating Agent and Conditions: N-bromosuccinimide in sulfuric acid is a classic and effective method for the bromination of deactivated pyridine rings. The strong acid protonates the pyridine nitrogen, further deactivating the ring and enhancing the regioselectivity of the bromination.

Self-Validating System and Trustworthiness

Each step in this proposed synthesis can be monitored and validated using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To track the progress of each reaction and ensure the complete consumption of the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

-

Melting Point Analysis: To assess the purity of the final product, with a sharp melting point range indicating high purity.

By employing these analytical methods at each stage, researchers can ensure the integrity of the synthesis and the quality of the final product.

Conclusion

The synthesis of this compound, while not widely detailed in a single source, can be reliably achieved through a logical, multi-step sequence involving protection, regioselective bromination, and deprotection. The proposed pathway leverages well-understood principles of organic chemistry and provides a robust framework for the laboratory-scale production of this valuable synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the discovery and development of new chemical entities with therapeutic potential.

References

- The Chemical Properties and Applications of this compound. (2025). Vertex AI Search.

- This compound. (n.d.). BLD Pharm.

- 5-Bromo-2-chloropyridine-4-carboxaldehyde 97 1060802-23-4. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Hangzhou XinYaoCheng Biotechnology Co., Ltd.

- This compound. (n.d.). ChemNet.

Sources

CAS number 1060802-23-4 characterization

An In-Depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor Senior Application Scientist Note: This technical guide is centered on the molecule BAY-876. The provided CAS number, 1060802-23-4, corresponds to the chemical intermediate 5-Bromo-2-chloroisonicotinaldehyde. However, the detailed scientific requirements of the prompt—focusing on mechanism of action, signaling pathways, and drug development insights—strongly indicate that the intended subject is the well-characterized GLUT1 inhibitor, BAY-876 (CAS: 1799753-84-6). This guide has been developed to provide the most relevant and valuable information for researchers in drug development.

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key facilitator of this altered metabolic state, frequently overexpressed in a wide range of malignancies, making it a compelling target for therapeutic intervention. BAY-876 has emerged as a first-in-class, potent, and highly selective inhibitor of GLUT1.[1][2][3][4] This guide provides a comprehensive technical overview of BAY-876, from its fundamental physicochemical properties to its mechanism of action and practical experimental protocols for its investigation.

Physicochemical Properties and Formulation

A thorough understanding of a compound's physical and chemical characteristics is foundational for its application in both in vitro and in vivo studies.

Chemical Identity:

-

IUPAC Name: N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide

-

CAS Number: 1799753-84-6[5]

Solubility and Formulation: The poor aqueous solubility of BAY-876 necessitates specific formulation strategies for experimental use.[6]

-

In Vitro Stock Solutions: BAY-876 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[5] For cellular assays, it is critical to prepare a concentrated stock in DMSO and then dilute it in culture media to the final working concentration, ensuring the final DMSO concentration does not exceed a level that would impact cellular physiology (typically <0.5%).

-

In Vivo Formulation: For oral administration in animal models, BAY-876 can be formulated as a suspension. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.[3] Another approach involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Recently, a novel microcrystalline formulation has been developed to achieve sustained, localized delivery for treating hepatocellular carcinoma, highlighting advanced formulation strategies to overcome solubility challenges.[6][7]

Physicochemical Data Summary Table:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1799753-84-6 | [5] |

| Molecular Formula | C₂₄H₁₆F₄N₆O₂ | [3][5] |

| Molecular Weight | 496.42 g/mol | [2][3][5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility (DMSO) | Up to 100 mM | [5] |

| Appearance | White to off-white solid | Commercially available data |

Mechanism of Action and Biological Effects

BAY-876 exerts its anti-tumor effects by directly targeting the glucose transport activity of GLUT1, leading to a cascade of metabolic consequences that are particularly detrimental to cancer cells.

Selective Inhibition of GLUT1: BAY-876 is a highly potent inhibitor of GLUT1 with an IC₅₀ value of approximately 2 nM in cell-free assays.[1][2][3] Its selectivity is a key attribute, being over 130-fold more selective for GLUT1 compared to other major glucose transporters like GLUT2, GLUT3, and GLUT4.[1][3] This high selectivity minimizes off-target effects and provides a precise tool for probing the function of GLUT1.

Selectivity Profile of BAY-876:

| Transporter | IC₅₀ (μM) | Selectivity vs. GLUT1 | Source(s) |

|---|---|---|---|

| GLUT1 | 0.002 | - | [1][2] |

| GLUT2 | 10.8 | ~5400-fold | [5] |

| GLUT3 | 1.67 | ~835-fold | [5] |

| GLUT4 | 0.29 | ~145-fold |[5] |

Cellular Consequences of GLUT1 Inhibition: The inhibition of GLUT1 by BAY-876 initiates a series of events that disrupt cancer cell metabolism and viability:

-

Inhibition of Glucose Uptake: The primary effect is the blockade of glucose entry into the cell. This can be experimentally verified using fluorescent glucose analogs like 2-NBDG.

-

Depletion of Glycolytic Intermediates and ATP: Reduced glucose uptake leads to a decrease in the rate of glycolysis, resulting in lower production of ATP and essential biosynthetic precursors.[4][5]

-

Activation of AMPK: The decrease in cellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

-

Induction of Apoptosis and Cell Death: The profound metabolic stress and energy crisis ultimately trigger programmed cell death.[8] In some contexts, BAY-876 has also been shown to induce disulfidptosis, a form of cell death initiated by the formation of disulfide bonds in cytoskeletal proteins.[1]

Signaling Pathway Diagram:

Caption: Mechanism of action of BAY-876 in cancer cells.

Pharmacological Profile

BAY-876 exhibits favorable pharmacological properties that make it suitable for preclinical development, including good oral bioavailability and a manageable pharmacokinetic profile.

In Vitro Potency: BAY-876 demonstrates potent anti-proliferative effects across a range of cancer cell lines, particularly those with high GLUT1 expression. For example, in ovarian cancer cell lines such as SKOV-3 and OVCAR-3, it inhibits cell growth in a dose-dependent manner with IC₅₀ values in the nanomolar range.[9] Similarly, it has shown efficacy in colorectal cancer, head and neck squamous carcinoma, and hepatocellular carcinoma cell lines.[7][8][10]

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in xenograft models have validated the anti-tumor activity of BAY-876.

-

Oral Bioavailability: BAY-876 is orally bioavailable, with reported values of 85% in rats and 79% in dogs.[2]

-

Pharmacokinetics: It displays a moderate volume of distribution and low clearance. The terminal half-life is intermediate in rats (2.5 hours) and long in dogs (22 hours).[2]

-

Anti-Tumor Activity: Oral administration of BAY-876 has been shown to significantly inhibit tumor growth in various xenograft models, including those derived from ovarian and colorectal cancers.[4][11][12] For instance, in an ovarian cancer patient-derived xenograft (PDX) model, daily oral doses of 4-4.5 mg/kg resulted in a 50-71% reduction in tumor volume.[4]

Pharmacokinetic Parameters:

| Species | Oral Bioavailability (F%) | Terminal Half-life (t₁/₂) | Source |

|---|---|---|---|

| Rat | 85% | 2.5 hours | [2] |

| Dog | 79% | 22 hours |[2] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of BAY-876 in a research setting.

1. Cell Proliferation Assay (Crystal Violet Staining): This protocol is designed to assess the anti-proliferative effects of BAY-876 on adherent cancer cell lines.

-

Materials: 96-well plates, cancer cell line of interest, complete culture medium, BAY-876 stock solution (10 mM in DMSO), crystal violet solution (0.5% in 20% methanol), 10% acetic acid.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of BAY-876 in complete culture medium from the DMSO stock. Include a vehicle control (DMSO only).

-

Replace the medium in the wells with the medium containing the various concentrations of BAY-876 or vehicle.

-

Incubate the plate for 72 hours (or a desired time course).

-

Gently wash the cells with PBS.

-

Fix the cells with 100 µL of methanol for 10 minutes.

-

Remove the methanol and stain the cells with 50 µL of crystal violet solution for 15 minutes at room temperature.

-

Wash the plate thoroughly with water and allow it to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 570 nm using a plate reader.

-

2. Glucose Uptake Assay (2-NBDG): This assay measures the direct effect of BAY-876 on glucose transport.

-

Materials: 24-well plate, cancer cell line, glucose-free DMEM, 2-NBDG (fluorescent glucose analog), BAY-876, PBS.

-

Procedure:

-

Seed cells in a 24-well plate and grow to ~80% confluency.

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells in glucose-free DMEM containing the desired concentration of BAY-876 or vehicle control for 1 hour.

-

Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer).

-

Measure the fluorescence of the lysate using a fluorometer (excitation ~485 nm, emission ~535 nm).

-

Normalize the fluorescence signal to the total protein content of each sample.

-

Experimental Workflow Diagram:

Caption: A generalized workflow for preclinical evaluation of BAY-876.

Conclusion

BAY-876 is a powerful and selective chemical probe for the study of GLUT1 biology and a promising candidate for cancer therapy.[4] Its well-defined mechanism of action, favorable pharmacological properties, and demonstrated anti-tumor efficacy in preclinical models make it an invaluable tool for researchers in oncology and drug development.[4][10] The continued investigation of BAY-876, both as a monotherapy and in combination with other agents, holds significant potential for the development of novel, metabolism-targeted cancer treatments.[13]

References

-

Ma, Y., et al. (2017). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Molecules. [Link]

-

GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. springermedizin.de. [Link]

-

GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed. [Link]

-

(PDF) GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. ResearchGate. [Link]

-

Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. bioRxiv. [Link]

-

BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Bioengineer.org. [Link]

-

A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers. [Link]

-

Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. NIH. [Link]

-

2- Chloro-5 -Bromo-Pyridine-4 -carboxaldehyde (1060802-23-4). Cynor Laboratories. [Link]

-

A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. NIH. [Link]

-

Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. rndsystems.com [rndsystems.com]

- 6. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells | springermedizin.de [springermedizin.de]

- 11. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. biorxiv.org [biorxiv.org]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloroisonicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an aldehyde functional group and two distinct halogen atoms, offers a versatile platform for a variety of chemical transformations.[2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS No: 1060802-23-4), including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][4] In the absence of publicly available experimental spectra, this paper presents predicted data and interpretations based on established principles and analysis of analogous structures. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented to ensure self-validating experimental systems.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted at key positions, which dictates its chemical reactivity and spectroscopic behavior. The electron-withdrawing nature of the nitrogen atom, the aldehyde group, and the halogen substituents significantly influences the electron distribution within the aromatic ring, leading to characteristic chemical shifts in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the downfield region for the aldehydic proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | H-aldehyde |

| ~8.8 | s | 1H | H-3 |

| ~8.2 | s | 1H | H-6 |

Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its excellent dissolving power and the presence of a residual proton signal that can be used for referencing. A high-field instrument (500 MHz) is chosen to ensure good signal dispersion.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-aldehyde |

| ~155 | C-2 |

| ~152 | C-6 |

| ~145 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

Expertise & Experience: The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegativity of the substituents. The carbon attached to the chlorine (C-2) and the nitrogen-adjacent carbon (C-6) are expected to be significantly downfield. The aldehydic carbon will appear at a very downfield position, characteristic of carbonyl groups.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the proton signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde and the substituted pyridine ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |

| ~1710 | Strong | C=O stretching (aldehyde) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1100-1200 | Medium | C-Cl stretching |

| ~600-700 | Medium | C-Br stretching |

Trustworthiness: The presence of a strong absorption around 1710 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. The pair of medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) is also characteristic of an aldehyde C-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 221/223/225 | Molecular ion peak [M]⁺• (isotopic pattern for Br and Cl) |

| 192/194/196 | [M-CHO]⁺ |

| 142/144 | [M-Br]⁺ |

| 186 | [M-Cl]⁺ |

Authoritative Grounding: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for any fragment containing these halogens. The primary fragmentation pathways are expected to involve the loss of the formyl radical (CHO) and the halogen atoms.[6]

Experimental Protocol for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Parameters:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Analyzer: Scan a mass range that includes the expected molecular weight (e.g., 50-300 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic patterns of the fragments.

-

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. While publicly available experimental data is scarce, a combination of predictive methods and analysis of analogous structures provides a reliable framework for its identification and quality assessment. The protocols outlined in this guide offer a robust methodology for researchers to obtain high-quality, self-validating spectroscopic data, ensuring the integrity of their scientific endeavors.

References

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Stenutz. NMR chemical shift prediction of pyridines. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

Sources

- 1. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR [m.chemicalbook.com]

- 2. 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 1060802-23-4 [chemnet.com]

- 4. 5-Bromo-2-chloropyridine-4-carboxaldehyde 97 1060802-23-4 [sigmaaldrich.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

Unlocking Synthetic Pathways: A Technical Guide to the Formyl Group Reactivity of 5-Bromo-2-Chloroisonicotinaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-chloroisonicotinaldehyde (CAS No. 1060802-23-4) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][][3] Its utility stems from a unique confluence of reactive sites: two distinct halogen atoms amenable to cross-coupling and a strategically positioned formyl group. This guide provides an in-depth analysis of the chemical reactivity of the formyl group, framed by the powerful electronic and steric influences of the substituted pyridine ring. We will explore the causality behind experimental choices for key transformations—including nucleophilic additions, condensations, reductions, and oxidations—and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

The Electronic and Steric Landscape: Understanding the Driving Forces

The reactivity of the formyl group in this compound is not governed in isolation. It is profoundly influenced by the cumulative electronic effects of the pyridine nitrogen and the halogen substituents. A clear understanding of this landscape is critical for predicting reaction outcomes and designing rational synthetic strategies.

Electronic Effects:

The carbonyl carbon of the formyl group is inherently electrophilic due to the polarization of the C=O bond. This electrophilicity is significantly amplified by the following factors:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the overall electron density of the aromatic system and, by extension, pulling electron density away from the C4-formyl substituent.

-

Halogen Substituents: Both the chlorine atom at the C2 position and the bromine atom at the C5 position are strongly electron-withdrawing via the inductive effect (-I).[4][5][6] While halogens can donate electron density through resonance (+M), the inductive effect is dominant, particularly for chlorine.[4] This net withdrawal of electron density further depletes the pyridine ring and enhances the electrophilic character of the formyl carbon, making it highly susceptible to attack by nucleophiles.

Steric Considerations:

The chlorine atom at the C2 position, being ortho to the nitrogen and meta to the formyl group, introduces moderate steric hindrance. While not prohibitive, this can influence the trajectory of incoming nucleophiles, potentially favoring attack from the less hindered face of the carbonyl plane. This is a crucial consideration in stereoselective synthesis.

Core Reactivity: Key Transformations of the Formyl Group

The enhanced electrophilicity of the formyl carbon dictates its primary mode of reactivity: accepting electron pairs from nucleophiles. This section details the principal transformations, providing both mechanistic insight and practical, validated protocols.

Nucleophilic Addition Reactions

This class of reactions is fundamental to the chemistry of aldehydes and represents a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[7][8] The general mechanism involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is subsequently protonated.[8][9][10]

// Reactants start [label=""]; aldehyde [label=<

RO C H

]; C_double_O [pos="1.1,0.9!", label=< = >]; Nu [label="Nu-"];

// Intermediate intermediate [label=<

RCO- HNu

];

// Product H_plus [label="H+"]; product [label=<

ROH C HNu

];

// Edges edge [arrowhead=vee, color="#34A853"]; start -> aldehyde; Nu -> aldehyde:c [label="Step 1: Nucleophilic Attack", fontsize=10, fontcolor="#5F6368"]; aldehyde -> intermediate; intermediate -> H_plus [style=invis]; intermediate -> product [label="Step 2: Protonation", fontsize=10, fontcolor="#5F6368"]; } endom

Protocol 2.1.1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide.

-

Causality: The electron-deficient nature of the formyl carbon in this compound makes it an excellent substrate for the nucleophilic attack by the phosphorus ylide. The reaction proceeds via a betaine or oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine oxide.

-

Methodology:

-

Reagents: Methyltriphenylphosphonium bromide (1.1 eq.), this compound (1.0 eq.), Potassium tert-butoxide (1.1 eq.), Anhydrous Tetrahydrofuran (THF).

-

Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe.

-

Procedure: a. Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add potassium tert-butoxide portion-wise over 15 minutes. The mixture will turn a characteristic deep yellow or orange, indicating ylide formation. d. Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. e. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. f. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC. g. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. h. Extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Self-Validation: The disappearance of the aldehyde spot and the appearance of a new, less polar spot by TLC indicates reaction progression. The formation of triphenylphosphine oxide as a byproduct is also a key indicator. Final product confirmation is achieved via ¹H NMR, observing the characteristic vinyl proton signals.

-

Condensation Reactions: Formation of C=N Bonds

These reactions involve the addition of a nitrogen nucleophile (like a primary amine or hydrazine) to the formyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine or a related derivative).

Protocol 2.2.1: Synthesis of a Phenylhydrazone Derivative

Hydrazone formation is a robust and reliable reaction, often used for the characterization and derivatization of aldehydes.[11]

-

Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further activating the carbonyl carbon towards attack by the weakly nucleophilic phenylhydrazine. The subsequent dehydration step drives the equilibrium towards the stable hydrazone product.

-

Methodology:

-

Reagents: this compound (1.0 eq.), Phenylhydrazine (1.05 eq.), Ethanol, Glacial Acetic Acid (catalytic amount).

-

Equipment: Erlenmeyer flask, magnetic stirrer, heating plate.

-

Procedure: a. Dissolve this compound in ethanol in an Erlenmeyer flask. b. Add phenylhydrazine to the solution, followed by 2-3 drops of glacial acetic acid. c. Stir the mixture at room temperature. A precipitate (the hydrazone product) often forms within minutes. d. To ensure complete reaction, gently warm the mixture to 50-60 °C for 30 minutes. e. Cool the mixture in an ice bath to maximize precipitation. f. Collect the solid product by vacuum filtration. g. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials. h. Dry the product under vacuum.

-

Self-Validation: The reaction is often visually self-validating, with the formation of a colored precipitate. The product's identity and purity can be confirmed by melting point analysis and spectroscopy (¹H NMR, IR), noting the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of an imine proton signal and N-H signal.

-

Reduction to a Primary Alcohol

The reduction of the formyl group to a hydroxymethyl group is a common and vital transformation, providing access to primary alcohols which are themselves versatile synthetic intermediates.

// Reactants aldehyde [label="5-Bromo-2-chloro-\nisonicotinaldehyde"]; reagents [label="[H]"];

// Product alcohol [label="(5-Bromo-2-chloropyridin-4-yl)methanol"];

// Reaction aldehyde -> reagents [style=invis]; reagents -> alcohol; {rank=same; aldehyde reagents alcohol;}

// Annotations node [shape=plaintext, fontcolor="#5F6368", fontsize=10]; reagent_details [pos="1.5,0.2!", label="e.g., NaBH₄, LiAlH₄"]; } endom

Protocol 2.3.1: Selective Reduction using Sodium Borohydride

-

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other reducible groups (like esters or, in this case, the halogenated pyridine ring which is generally inert to NaBH₄). The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

-

Methodology:

-

Reagents: this compound (1.0 eq.), Sodium Borohydride (1.5 eq.), Methanol or Ethanol.

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

-

Procedure: a. Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride slowly and portion-wise. (Caution: Hydrogen gas evolution). c. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. d. Monitor the reaction by TLC until the starting aldehyde is consumed. e. Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C to decompose excess NaBH₄. f. Remove the bulk of the solvent under reduced pressure. g. Add water to the residue and extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol. i. Purify if necessary, typically by recrystallization or column chromatography.

-

Self-Validation: The complete consumption of the starting material (aldehyde) is easily monitored by TLC. IR spectroscopy of the product will show the appearance of a broad O-H stretch (around 3300 cm⁻¹) and the disappearance of the C=O stretch (around 1700 cm⁻¹).

-

Oxidation to a Carboxylic Acid

Oxidation of the formyl group provides direct access to 5-bromo-2-chloroisonicotinic acid, a valuable intermediate for forming amides, esters, and other carboxylic acid derivatives.[12][13]

Protocol 2.4.1: Pinnick Oxidation

-

Causality: The Pinnick oxidation is a highly efficient and chemoselective method for converting aldehydes to carboxylic acids. It uses sodium chlorite (NaClO₂) as the oxidant, buffered under mildly acidic conditions. A scavenger, such as 2-methyl-2-butene, is used to trap the hypochlorite byproduct, preventing unwanted side reactions. This method is superior to stronger oxidants like KMnO₄ or Jones reagent, which can be less selective and produce hazardous waste.

-

Methodology:

-

Reagents: this compound (1.0 eq.), Sodium Chlorite (80% purity, 1.5 eq.), Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O, 1.5 eq.), 2-Methyl-2-butene (3.0 eq.), tert-Butanol, Water.

-

Equipment: Round-bottom flask, magnetic stirrer.

-

Procedure: a. Prepare a buffer solution by dissolving NaH₂PO₄·H₂O in water. b. In a separate flask, dissolve this compound in tert-butanol. c. Add the buffer solution and 2-methyl-2-butene to the aldehyde solution. d. In a separate container, dissolve sodium chlorite in water. e. Add the sodium chlorite solution dropwise to the vigorously stirred aldehyde mixture over 30-45 minutes. An exotherm may be observed. f. Stir at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde. g. After completion, cool the mixture to 0 °C and adjust the pH to ~8-9 with 2M NaOH. h. Extract the aqueous layer with diethyl ether (2x) to remove the 2-methyl-2-butene and its byproducts. i. Re-acidify the aqueous layer to pH ~2-3 with 2M HCl. The carboxylic acid product should precipitate. j. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Self-Validation: The product, 5-bromo-2-chloroisonicotinic acid, is typically a stable solid. Its formation can be confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a very broad carboxylic acid proton signal (>12 ppm).

-

Quantitative Data Summary

| Transformation | Reagent(s) | Product Functional Group | Key Conditions | Causality/Advantage |

| Wittig Reaction | R-CH=PPh₃ | Alkene | Anhydrous THF, base (e.g., KHMDS, n-BuLi) | Forms C=C bond; high regioselectivity |

| Hydrazone Formation | H₂NNH-R | Hydrazone | EtOH, catalytic acid | Stable, often crystalline derivative; mild conditions |

| Reduction | NaBH₄ | Primary Alcohol | MeOH or EtOH, 0 °C to RT | Mild and selective for aldehydes/ketones |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | t-BuOH/H₂O, scavenger | High chemoselectivity; avoids over-oxidation |

Applications in Drug Discovery and Development

This compound is not merely an academic curiosity; it is a high-value intermediate in the synthesis of complex molecules. Its derivatives, particularly the corresponding carboxylic acid and alcohol, are precursors in the manufacturing of therapeutic agents. For instance, related structures are key intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[14] The ability to selectively manipulate the formyl group, while leaving the halogen "handles" available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), is a powerful strategy in convergent synthetic routes employed in drug development.

Conclusion

The formyl group of this compound exhibits a rich and predictable reactivity profile, dominated by the powerful electron-withdrawing effects of its parent heterocyclic system. Its susceptibility to nucleophilic attack allows for a wide range of transformations, from C-C and C-N bond formation to selective reduction and oxidation. By understanding the electronic principles that govern its reactivity and employing the validated protocols described herein, researchers can effectively leverage this versatile building block to construct complex molecular architectures for applications in pharmaceutical and materials science.

References

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.

- The Chemical Properties and Applications of this compound. (2025). Ningbo Inno Pharmchem Co.,Ltd.

- 5-Bromo-2-chloroisonicotinic Acid: A Cornerstone for Innovation in Specialty Chemicals. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Nucleophilic addition reactions. (n.d.). Fiveable.

- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME. (1964).

- Nucleophilic Addition under Acidic and Basic Conditions. (n.d.). OpenOChem Learn.

- Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions. (2021).

- Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.

- This compound. (n.d.). ChemNet.

- This compound. (n.d.). Hangzhou XinYaoCheng Biotechnology Co., Ltd.

- CAS 1060802-23-4 this compound. (n.d.). BOC Sciences.

- 1060802-23-4|this compound. (n.d.). BLD Pharm.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (2022).

- An Animated Explanation of Nucleophilic Addition. (2022). YouTube.

- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). Semantic Scholar.

- 5-Bromo-2-chloroisonicotinic acid | C6H3BrClNO2. (n.d.). PubChem.

Sources

- 1. This compound--Hangzhou XinYaoCheng Biotechnology Co., Ltd. [xycbiochem.com]

- 3. 1060802-23-4|this compound|BLD Pharm [bldpharm.com]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

- 13. 5-Bromo-2-chloroisonicotinic acid | C6H3BrClNO2 | CID 20137907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Strategic Role of Halogen Substituents in 5-Bromo-2-Chloroisonicotinaldehyde: A Guide to Differentiated Reactivity and Synthetic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloroisonicotinaldehyde (CAS 1060802-23-4) is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1][2] Its utility stems not merely from the presence of its reactive aldehyde function but critically from the distinct electronic environments and reactivities of its two halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position offer a platform for selective, sequential, and orthogonal functionalization. This guide provides an in-depth analysis of the specific roles these halogen substituents play, explaining the mechanistic principles behind their differentiated reactivity and offering practical, field-proven insights into their strategic application in the synthesis of complex molecular architectures.

Introduction: The Molecular Architecture and Strategic Value

This compound is a pyridine derivative featuring three key functional groups: an aldehyde at the C4 position, a chlorine atom at the C2 position, and a bromine atom at the C5 position.[3] The pyridine ring, a π-electron deficient heterocycle, fundamentally influences the chemistry of its substituents. The nitrogen atom acts as a strong electron-withdrawing group, which significantly impacts the reactivity of the positions ortho (C2, C6) and para (C4) to it. This electronic configuration is the cornerstone of the molecule's synthetic versatility, setting the stage for the distinct chemical behaviors of the C2-chloro and C5-bromo moieties. Understanding how to exploit these differences is paramount for any researcher aiming to leverage this scaffold in multi-step synthetic campaigns.

The Role of the C2-Chlorine: A Prime Target for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the pyridine nitrogen's electron-withdrawing nature, which stabilizes the negatively charged intermediate—the Meisenheimer complex—formed during the reaction.[4][5]

Mechanism and Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a tetrahedral Meisenheimer intermediate.[6] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, a stabilizing feature that lowers the activation energy for this step. In the subsequent elimination step, aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This process is often favored over substitution at other positions due to the superior stabilization of the intermediate.[7]

// Nodes Start [label="5-Bromo-2-chloro-\nisonicotinaldehyde + Nu⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by N)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="C2-Substituted Product + Cl⁻", fillcolor="#FFFFFF", fontcolor="#202124"];